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Defensin-related cryptdin-7

Cat. No.: B1577141
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Description

Overview of Antimicrobial Peptides (AMPs) and Defensin (B1577277) Families

Antimicrobial peptides are fundamental components of the innate immune system, providing a rapid and non-specific defense against pathogens. nih.gov These small, gene-encoded molecules are found across virtually all forms of life and are characterized by their broad-spectrum activity against bacteria, fungi, and some viruses. nih.govnih.gov

Classification of Defensins (Alpha-, Beta-, Theta-)

Defensins are a major family of AMPs distinguished by their small size, cationic nature, and a core structure stabilized by three intramolecular disulfide bonds. frontiersin.org Based on the distinct pattern of their disulfide bond pairings, mammalian defensins are categorized into three subfamilies: alpha-defensins (α-defensins), beta-defensins (β-defensins), and theta-defensins (θ-defensins). frontiersin.orgwikipedia.org

Alpha-defensins are primarily found in neutrophils, certain macrophage populations, and intestinal Paneth cells. wikipedia.orgnih.gov

Beta-defensins are mainly expressed by epithelial cells in various tissues, including the skin and respiratory tract. nih.govnih.gov

Theta-defensins are unique, circular peptides that result from the ligation of two truncated α-defensin precursors. frontiersin.orgasm.org They have been identified in non-human primates but are not expressed in humans due to a premature stop codon in the corresponding gene. frontiersin.org

Role of AMPs in Innate Immunity

AMPs are essential effector molecules of the innate immune response, acting as a primary line of defense against invading microbes. nih.govfrontiersin.org Their primary mechanism of action often involves the disruption of microbial cell membranes. wikipedia.org The cationic nature of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, leading to permeabilization and cell lysis. wikipedia.org Beyond their direct microbicidal activity, AMPs also possess immunomodulatory functions. They can influence the host immune response by recruiting and activating various immune cells, thereby bridging the innate and adaptive immune systems. frontiersin.orgimmunopaedia.org.zaspandidos-publications.com

Historical Context of Cryptdin (B1167165) Discovery

The discovery of defensins dates back to the 1980s when they were first isolated from rabbit and human neutrophils. frontiersin.org The term "defensin" was coined in 1985 to describe these disulfide-stabilized antimicrobial peptides. frontiersin.org In mice, a specific group of alpha-defensins expressed in the gut were historically named "cryptdins," a term derived from their location in the intestinal crypts and their defensin-like properties. wikipedia.orgnih.gov

The initial characterization of cryptdins emerged from studies of cDNAs derived from mouse small intestinal RNA. wikipedia.org These early investigations revealed a family of related, highly polymorphic genes specifically expressed by Paneth cells, which are specialized epithelial cells located at the base of the intestinal crypts of Lieberkühn. wikipedia.orgwikipedia.org The synthesis of cryptdins as inactive precursors, or procryptdins, was also established. nih.gov These precursors require proteolytic processing by the enzyme matrix metalloproteinase 7 (MMP-7), also known as matrilysin, to become active antimicrobial peptides. nih.govresearchgate.net This activation step is critical, as mice lacking MMP-7 accumulate nonbactericidal procryptdins and are more susceptible to certain intestinal infections. nih.gov

Definition and Specificity of Defensin-related Cryptdin-7 within Mouse Alpha-Defensins (Cryptdins)

This compound (Crp7) is one of more than 20 cryptdin mRNAs that have been identified from the mouse small intestine. nih.gov While numerous cryptdin isoforms have been identified at the mRNA level, only the first six (Crp1 to Crp6) were initially isolated and characterized at the peptide level. asm.org The remaining cryptdins, including Crp7 through Crp17, were found to be expressed at levels below what could be detected and purified biochemically at the time. asm.org

The 17 cryptdin isoforms identified from a single jejunal crypt can be categorized into three subclasses based on their sequence variability: Crp1-like, Crp4, and Crp5. asm.org The Crp1-like peptides, which include Crp7, constitute the largest and most similar group. asm.org Structurally, Crp7 is highly homologous to other members of the Crp1-like group. For instance, the conversion of Crp2 to Crp7 involves a single amino acid variation, an R18H (Arginine to Histidine) substitution at position 18. asm.org This seemingly minor change has been shown to enhance the killing activity of Crp7 against both Escherichia coli and Staphylococcus aureus when compared to Crp2. asm.org This highlights that even subtle variations in the amino acid sequence can significantly impact the bactericidal potency of these peptides, and these effects are often dependent on the specific bacterial strain being targeted. asm.org

Properties

bioactivity

Antimicrobial

sequence

LRDLVCYCRTRGCKRREHMNGTCRKGHLMYTLCCR

Origin of Product

United States

Biological Activities and Contributions to Host Defense in Model Systems

Immunomodulatory Roles and Host Cell Interactions (Non-Human Models)

Regulation of Ion Channels (e.g., Chloride Channel Activation by Crp2/3)

A fascinating aspect of cryptdin (B1167165) function is the ability of specific isoforms to modulate epithelial ion transport, which is crucial for maintaining fluid balance in the intestinal crypts. Research has demonstrated that certain mouse Paneth cell defensins can activate chloride (Cl⁻) secretion by forming ion-permeable channels in the apical membrane of epithelial cells. academie-sciences.frnih.gov This activity, however, is highly specific to the peptide's primary structure.

Notably, studies using human intestinal T84 cell monolayers have shown that cryptdin-2 (B1578358) (Crp2) and cryptdin-3 (Crp3) stimulate a significant and reversible Cl⁻ secretory response. nih.govresearchgate.net In contrast, other closely related isoforms, including cryptdin-1, cryptdin-4, cryptdin-5, and cryptdin-6, did not elicit this response under the same experimental conditions. nih.gov This highlights a high degree of functional specificity among cryptdin isoforms. The secretory response is believed to result from the formation of anion-conductive pores or channels by the peptides in the cell membrane. nih.gov

Currently, there is no specific evidence in the available literature to suggest that cryptdin-7 shares this ability to regulate chloride channels. The structural determinants that confer this secretagogue activity to Crp2 and Crp3, and which are absent in other tested isoforms, are not fully understood. academie-sciences.frnih.gov

Table 1: Reported Effects of Cryptdin Isoforms on Chloride Channel Activation in T84 Cells

Cryptdin Isoform Chloride Secretion Activation Reference
Cryptdin-1 Inactive nih.gov
Cryptdin-2 Active nih.gov
Cryptdin-3 Active nih.govresearchgate.net
Cryptdin-4 Inactive nih.gov
Cryptdin-5 Inactive nih.gov
Cryptdin-6 Inactive nih.gov
Cryptdin-7 Not Reported -

Contribution to Intestinal Host Defense (Animal Models)

Animal models, particularly gene-modified mice, have been instrumental in elucidating the critical role of the cryptdin family, including Crp7, in maintaining intestinal host defense. These peptides form a crucial part of the innate immune system at the mucosal surface.

Role in Mucosal Barrier Function and Homeostasis

The intestinal mucosal barrier is a complex system that segregates the host's internal environment from the vast population of luminal microbes. Cryptdins are key effectors of the chemical barrier in the small intestine. nih.govmdpi.com Secreted by Paneth cells at the base of the crypts of Lieberkühn, these antimicrobial peptides are released in high concentrations in response to bacterial stimuli. asm.orgnih.gov

Impact on Microbiota Composition and Dysbiosis

Paneth cell α-defensins are not just indiscriminate killers; they are crucial regulators of the intestinal microbial ecosystem. nih.gov The composition of the gut microbiota is shaped by the antimicrobial activity of these peptides. Studies using animal models have revealed that the absence of functional cryptdins leads to significant shifts in the microbial community, a condition known as dysbiosis.

In mice deficient in the enzyme matrix metalloproteinase-7 (MMP-7), which are unable to process procryptdins into their mature, active forms, a distinct alteration of the gut microbiota is observed. mdpi.comnih.gov These defensin-deficient mice exhibit a microbiome characterized by a significantly higher proportion of bacteria from the Firmicutes phylum and a corresponding decrease in the population of Bacteroidetes when compared to wild-type mice. mdpi.comnih.gov This demonstrates that the collective pressure exerted by the full suite of active cryptdins, including Crp7, is essential for maintaining the typical balance of these major bacterial phyla in the small intestine.

Resistance to Pathogen Challenge in Gene-Modified Animal Models (e.g., MMP-7 null mice)

The most direct evidence for the defensive role of cryptdins comes from studies involving pathogen challenges in gene-modified mice. The matrix metalloproteinase-7 (MMP-7) null mouse model has been particularly informative. MMP-7 is the enzyme responsible for the proteolytic activation of procryptdins into their mature, microbicidal forms within Paneth cell granules. nih.govnih.gov

Mice lacking the MMP-7 gene (MMP-7⁻/⁻) are consequently deficient in all mature cryptdins, including Crp7, and accumulate inactive procryptdins in their Paneth cells. asm.orgnih.gov These mice display a markedly increased susceptibility to infection by orally administered enteric pathogens. For instance, MMP-7 null mice are more vulnerable to infection with virulent Salmonella enterica serovar Typhimurium and show a decreased ability to clear orally administered non-invasive Escherichia coli compared to their wild-type counterparts. asm.orgnih.govnih.gov This impaired host defense underscores the essential, collective function of mature cryptdins in providing resistance against intestinal pathogens.

Table 2: Phenotypes of MMP-7 Null Mice Regarding Intestinal Host Defense

Feature Wild-Type (MMP-7⁺/⁺) Mice MMP-7 Null (MMP-7⁻/⁻) Mice Reference
Cryptdin Processing Normal processing of procryptdins to mature cryptdins Accumulation of inactive procryptdins; absence of mature cryptdins asm.orgnih.gov
Microbiota Composition Balanced Firmicutes/Bacteroidetes ratio Increased Firmicutes, Decreased Bacteroidetes mdpi.comnih.gov
Susceptibility to S. typhimurium Resistant Highly susceptible to oral infection asm.orgnih.govnih.gov
Clearance of E. coli Efficient clearance Impaired clearance nih.gov

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